DFPM

Descripción

Propiedades

IUPAC Name |

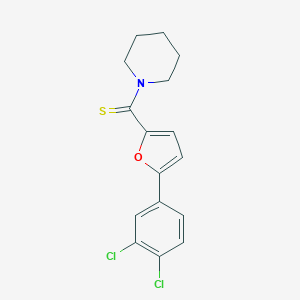

[5-(3,4-dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NOS/c17-12-5-4-11(10-13(12)18)14-6-7-15(20-14)16(21)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXIAQRTVLSMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DFPM

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the small molecule DFPM ([5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione). This compound has been identified as a potent activator of plant innate immunity in the model organism Arabidopsis thaliana. Its activity is highly specific, targeting the Toll/Interleukin-1 Receptor (TIR)-Nucleotide Binding (NB)-Leucine-Rich Repeat (LRR) protein VICTR. This interaction triggers a downstream signaling cascade characteristic of effector-triggered immunity (ETI), leading to distinct phenotypic changes, including root growth arrest and reduced cell viability. This document details the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the function of this compound, presenting quantitative data and detailed protocols for key assays.

A Note on Chemical Nomenclature: The user has requested information on a compound with the chemical name N-(2-(4-((3-(2,4-difluorophenyl)prop-2-yn-1-yl)oxy)-3-methoxyphenyl)ethyl)methanesulfonamide. However, the vast body of scientific literature associated with the acronym "this compound" refers to [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione . This guide will focus on the latter compound, which is a well-characterized activator of plant resistance protein signaling.

Core Mechanism of Action: Targeting the VICTR Resistance Protein

The primary mechanism of action of this compound involves its specific interaction with the plant Resistance (R) protein known as VICTR (Variation in compound triggered root growth response).[1][2] VICTR is a TIR-NB-LRR protein, a class of intracellular immune receptors that recognize pathogen effectors and initiate an immune response.[1][2]

The interaction between this compound and VICTR is highly specific to the Columbia-0 (Col-0) accession of Arabidopsis thaliana, indicating that natural variation in the VICTR gene determines sensitivity to the compound.[2] It is hypothesized that this compound, or a bioactive derivative, mimics a pathogen-associated molecule, thereby activating the VICTR-mediated defense pathway.

It is important to note that this compound itself is likely a prodrug. Its bioactivity is dependent on a light- and oxygen-dependent modification. While the exact structure of the bioactive form is still under investigation, a potential modified structure has been proposed.

The this compound-Activated Signaling Pathway

Activation of VICTR by this compound initiates a downstream signaling cascade that is characteristic of TIR-NB-LRR mediated effector-triggered immunity (ETI). This pathway is critically dependent on several key regulatory proteins that form a complex with VICTR in the nucleus.

The core components of this signaling pathway include:

-

EDS1 (Enhanced Disease Susceptibility 1) and PAD4 (Phytoalexin Deficient 4) : These are central regulators of plant immunity that act downstream of TIR-NB-LRR proteins. VICTR has been shown to form a nuclear protein complex with both EDS1 and PAD4. The full induction of VICTR gene expression by this compound is dependent on EDS1.

-

RAR1 (Required for Mla12 Resistance) and SGT1b (Suppressor of G2 allele of skp1) : These are HSP90 co-chaperones that are also required for the this compound-induced root growth arrest, suggesting they play a role in the stability or conformational activation of the VICTR protein complex.

The activation of this pathway ultimately leads to the observed phenotypic responses. Interestingly, components of the salicylic acid and jasmonic acid signaling pathways are not required for the this compound-induced root growth arrest. Furthermore, this compound has been shown to negatively affect the abscisic acid (ABA) signaling pathway by activating this TNL-mediated immune signaling.

Signaling Pathway Diagram

Caption: this compound signaling pathway in Arabidopsis thaliana.

Quantitative Data on this compound-Induced Phenotypes

The primary observable effects of this compound on Arabidopsis thaliana (Col-0) are a rapid and potent inhibition of primary root growth and a decrease in root cell viability.

| Parameter | Value | Plant Line | Experimental Conditions | Source |

| Primary Root Growth Inhibition (IC50) | ~0.378 µM | A. thaliana (Col-0) | 24-hour treatment | --INVALID-LINK-- |

| Cell Viability | Strong reduction | A. thaliana (Col-0) | ≥ 3 µM this compound for 24 hours | --INVALID-LINK-- |

| Root Growth Arrest | Significant inhibition | A. thaliana (Col-0) | 10 µM this compound for 6 days | |

| Root Growth (this compound-insensitive mutant) | No significant inhibition | victr-1 mutant | 10 µM this compound for 7 days |

Experimental Protocols

Arabidopsis Root Growth Arrest Assay

This protocol is used to quantify the effect of this compound on primary root elongation in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0, victr mutants, eds1, pad4)

-

Growth medium (0.5x Murashige & Skoog [MS], 0.05% MES, 1% sucrose, 0.8% plant agar, pH 5.8)

-

Sterile petri dishes

-

This compound stock solution (in DMSO)

-

Sterilization solution (e.g., 70% ethanol, 10% bleach)

-

Sterile water

Procedure:

-

Seed Sterilization: Surface sterilize Arabidopsis seeds using your lab's standard protocol (e.g., 70% ethanol for 1 minute, followed by 10% bleach with Triton X-100 for 10 minutes, and then rinse 5 times with sterile water).

-

Plating and Stratification: Sow sterile seeds on growth medium plates. Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.

-

Germination and Growth: Transfer the plates to a growth chamber at 22°C under long-day conditions (16h light / 8h dark) and grow vertically for 7-8 days.

-

Treatment: Prepare growth medium plates containing the desired concentrations of this compound (e.g., 0.5 µM to 10 µM) and a DMSO control plate. Transfer the 8-day-old seedlings to the new plates.

-

Marking: Mark the position of the primary root tip on the back of the plate at the time of transfer.

-

Incubation: Return the plates to the growth chamber and grow vertically for an additional 4-6 days.

-

Measurement: Scan the plates and measure the length of new root growth from the initial mark to the new root tip using image analysis software (e.g., ImageJ).

-

Analysis: Calculate the mean root growth and standard deviation for each treatment. Compare treatments using appropriate statistical tests (e.g., ANOVA with Tukey's post-test).

Root Cell Viability Assay (Fluorescein Diacetate Staining)

This protocol assesses cell viability in Arabidopsis roots based on membrane integrity and esterase activity.

Materials:

-

Arabidopsis seedlings (treated with this compound and controls)

-

Fluorescein diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)

-

Phosphate-buffered saline (PBS), pH 7.4, or sterile water

-

Microscope slides and coverslips

-

Fluorescence microscope with FITC filter set

Procedure:

-

Prepare Staining Solution: Dilute the FDA stock solution to a working concentration of 2 µg/mL in PBS or water immediately before use.

-

Staining: Carefully transfer the seedlings from the treatment plates into the FDA working solution. Ensure the roots are fully submerged.

-

Incubation: Incubate at room temperature for 5-10 minutes. The incubation time may need to be optimized.

-

Mounting: Gently place a single seedling onto a microscope slide with a drop of the staining solution and cover with a coverslip.

-

Visualization: Immediately view the stained roots using a fluorescence microscope. Live cells with intact membranes and active esterases will hydrolyze FDA to fluorescein, producing green fluorescence.

-

Quantification: Capture images and quantify the fluorescence intensity in the root tips using image analysis software. Compare the fluorescence between this compound-treated and control seedlings.

Experimental Workflow Diagram: Forward Chemical Genetic Screen

The identification of VICTR as the target of this compound was accomplished through a forward chemical genetic screen. The workflow for such a screen is outlined below.

Caption: Forward chemical genetic screen workflow.

Conclusion

This compound is a valuable chemical tool for dissecting the intricacies of plant innate immunity. Its mechanism of action is centered on the specific activation of the TIR-NB-LRR protein VICTR, which in turn initiates a signaling cascade involving the EDS1-PAD4 complex. This leads to robust and quantifiable phenotypes, such as root growth arrest, making it an excellent model system for studying effector-triggered immunity. The detailed protocols and understanding of its signaling pathway provided in this guide serve as a resource for researchers aiming to further explore plant defense mechanisms and for professionals in the development of novel agrochemicals.

References

Unveiling DFPM: A Technical Guide to its Structure, Properties, and Role in Plant Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound DFPM, identified as [5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione. This compound has emerged as a significant small molecule in plant chemical genetics, primarily recognized for its role as a modulator of plant signaling pathways. It acts as a potent antagonist of abscisic acid (ABA) signaling and induces accession-specific root growth arrest in Arabidopsis thaliana. This document details the chemical structure and properties of this compound, its biological activities, and the underlying mechanism of action involving the TIR-NLR protein VICTR. Furthermore, it provides detailed experimental protocols for the characterization of this compound's effects and visualizes the key signaling pathways using Graphviz diagrams.

Compound Structure and Properties

This compound is a synthetic small molecule with the systematic name [5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione. Its chemical structure is characterized by a central furan ring linked to a dichlorophenyl group and a piperidinyl-methanethione moiety.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₅Cl₂NOS | N/A |

| Molecular Weight | 340.3 g/mol | N/A |

| CAS Number | 301338-95-4 | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity in plants, primarily by interfering with stress and immune signaling pathways. Its effects are most prominently observed through the inhibition of ABA-mediated responses and the induction of a defense-like response leading to root growth arrest.

Inhibition of Abscisic Acid (ABA) Signaling

This compound acts as a negative regulator of ABA signaling. ABA is a crucial plant hormone involved in various stress responses, including drought tolerance, seed dormancy, and stomatal closure. This compound has been shown to inhibit ABA-induced gene expression and stomatal closing[1]. This inhibitory effect is concentration-dependent, with an observed IC₅₀ of approximately 3 µM for the inhibition of ABA-dependent gene expression.

| Biological Activity | Organism/System | Effective Concentration | Reference |

| Inhibition of ABA-induced RD29B gene expression | Arabidopsis thaliana | IC₅₀ ≈ 3 µM | [1] |

| Inhibition of ABA-induced stomatal closure | Arabidopsis thaliana | 10 µM | [1] |

| Induction of primary root growth arrest | Arabidopsis thaliana (Col-0) | 10 µM | N/A |

| Reduction in root cell viability | Arabidopsis thaliana (Col-0) | IC₅₀ ≈ 0.378 µM (for FDA signal reduction) | N/A |

Induction of Root Growth Arrest and Immune Signaling

In specific accessions of Arabidopsis thaliana, such as Columbia-0 (Col-0), this compound treatment leads to a rapid and potent arrest of primary root growth. This effect is not a general phytotoxic response but rather the result of the activation of a specific plant immune signaling pathway.

The key mediator of this compound-induced root growth arrest is the Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NLR) protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response). The VICTR gene is polymorphic among different Arabidopsis accessions, explaining the accession-specific nature of the this compound response. The signaling cascade initiated by this compound through VICTR is dependent on several core components of plant effector-triggered immunity (ETI), including EDS1 , PAD4 , RAR1 , and SGT1B .

Signaling Pathways

This compound's mechanism of action involves the interplay between plant immune signaling and ABA signaling pathways. Below are diagrams illustrating these complex interactions.

Figure 1: this compound-activated VICTR signaling pathway leading to root growth arrest.

Figure 2: Crosstalk between this compound-activated immune signaling and the ABA signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

Plant Material and Growth Conditions for Root Growth Assay

-

Seed Sterilization: Sterilize Arabidopsis thaliana (e.g., Col-0 accession) seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100 for 10 minutes. Rinse the seeds five times with sterile distilled water.

-

Plating: Suspend the sterilized seeds in 0.1% (w/v) sterile agarose and plate them on Murashige and Skoog (MS) medium (0.5x MS salts, 1% (w/v) sucrose, 0.8% (w/v) agar, pH 5.7).

-

Stratification and Growth: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

-

This compound Treatment: After 5-7 days of growth, transfer seedlings to fresh MS plates containing the desired concentration of this compound (typically 10 µM) or a DMSO control. Mark the position of the primary root tip at the time of transfer.

-

Measurement: Measure the primary root elongation from the marked point after a specified period (e.g., 3-5 days).

Quantitative Real-Time PCR (qRT-PCR) for ABA-Responsive Gene Expression

-

Plant Material and Treatment: Grow Arabidopsis seedlings in liquid 0.5x MS medium for 10-14 days. Pre-treat the seedlings with this compound (e.g., 10 µM) or DMSO for 1 hour, followed by the addition of ABA (e.g., 10 µM) for 3-6 hours.

-

RNA Extraction: Harvest the seedlings and immediately freeze them in liquid nitrogen. Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.

-

cDNA Synthesis: Treat the extracted RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qRT-PCR: Perform qRT-PCR using a suitable qPCR machine and SYBR Green-based detection. Use primers specific for ABA-responsive genes (e.g., RD29B, RAB18) and a reference gene (e.g., ACTIN2, UBQ10) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Stomatal Aperture Bioassay

-

Plant Material: Use 3-4 week old well-watered Arabidopsis plants.

-

Epidermal Peels: Carefully peel the abaxial epidermis from a fully expanded rosette leaf.

-

Incubation: Float the epidermal peels in a buffer (e.g., 10 mM MES-KCl, pH 6.15) under light for 2-3 hours to induce stomatal opening.

-

Treatment: Transfer the peels to the same buffer containing ABA (e.g., 10 µM) with or without this compound (e.g., 10 µM) and incubate for a further 2-3 hours.

-

Imaging and Measurement: Mount the peels on a microscope slide and capture images using a light microscope. Measure the width and length of the stomatal apertures using image analysis software (e.g., ImageJ).

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

-

Protein Extraction: Grow transgenic Arabidopsis seedlings expressing tagged proteins of interest (e.g., HA-PYR1 and YFP-ABI1) for 2-3 weeks. Treat the seedlings with ABA and/or this compound as required. Harvest the tissue and grind it in liquid nitrogen. Extract total proteins using an appropriate extraction buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the protein extract with antibody-coupled beads (e.g., anti-HA or anti-GFP magnetic beads) for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads several times with the extraction buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with primary antibodies against the tagged proteins (e.g., anti-HA and anti-GFP) followed by incubation with appropriate HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence substrate.

Synthesis

Conclusion

This compound ([5-(3,4-dichlorophenyl)-2-furanyl]-1-piperidinyl-methanethione) is a valuable chemical tool for dissecting the intricate network of plant stress and immune signaling. Its ability to antagonize ABA signaling through the activation of a specific TIR-NLR-mediated immune pathway provides a unique opportunity to study the crosstalk between these two fundamental plant responses. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers aiming to utilize this compound in their investigations of plant biology and for professionals in the agrochemical and pharmaceutical fields exploring novel mechanisms of action. Further research into the precise molecular interactions of this compound with the VICTR protein and the development of more potent and specific derivatives will undoubtedly continue to advance our understanding of plant signaling networks.

References

A Technical Guide to the Discovery and History of DFPM in Plant Biology

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide details the discovery and elucidation of the role of DFPM ([5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione), a pivotal small molecule in plant biology. It serves as a chemical probe for dissecting the intricate signaling networks governing plant stress responses and immunity.

Introduction and Discovery

The small molecule this compound ([5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione) was identified through a chemical genetics approach, a powerful strategy that utilizes small molecules to perturb and understand biological processes.[1][2] Initially isolated for its role as an antagonist of Abscisic Acid (ABA) signaling, this compound was found to activate effector-triggered immunity (ETI) signal transduction in the model plant Arabidopsis thaliana.[1][3] This discovery positioned this compound as a valuable tool for exploring the crosstalk between abiotic stress responses (regulated by ABA) and biotic stress responses (plant immunity).

Subsequent research revealed that this compound's effects, most notably a pronounced root growth arrest, are accession-specific, occurring in the Columbia-0 (Col-0) accession but not in others like Landsberg erecta (Ler).[4] This genetic variability was key to identifying the molecular machinery responsible for this compound perception and signaling.

The VICTR-Mediated Signaling Pathway

Chemical genetic screens of natural Arabidopsis variants identified that the root growth arrest phenotype induced by this compound is dependent on a specific locus named VICTR (VARIATION IN COMPOUND TRIGGERRED ROOT growth response). VICTR encodes a Toll-Interleukin 1 Receptor-nucleotide binding Leucine-rich repeat (TIR-NB-LRR) protein, a class of intracellular immune receptors that recognize pathogen effectors and initiate ETI.

The signaling cascade initiated by this compound through VICTR relies on canonical components of the R-gene resistance pathway. Genetic studies have shown that the following proteins are essential for the this compound-induced response:

-

EDS1 (ENHANCED DISEASE SUSCEPTIBILITY 1) and its signaling partner PAD4 (PHYTOALEXIN DEFICIENT 4) , which are central regulators of TIR-NB-LRR immunity.

-

RAR1 (REQUIRED FOR MLA12 RESISTANCE 1) and SGT1B , co-chaperones that are often required for the stability and function of NB-LRR proteins.

Interestingly, the full induction of the VICTR gene itself by this compound requires a functional EDS1 protein, indicating a complex regulatory interplay. Further studies have shown that while VICTR interacts with EDS1 in the nucleus, the specific subcellular localization of EDS1 (nuclear or cytoplasmic) does not prevent the this compound-mediated root growth arrest.

Crosstalk with ABA Signaling and the Role of RDA2

A key aspect of this compound's activity is its negative regulation of the ABA signaling pathway. This is demonstrated by its ability to inhibit the ABA-induced expression of marker genes such as RAB18. This inhibitory effect also requires the ETI components EDS1 and PAD4.

Further genetic screening identified another key player, RDA2 (RESISTANCE TO this compound-INHIBITION OF ABA SIGNALING2) . RDA2 is a Lectin-Receptor Kinase (LecRK) that is crucial for the this compound-mediated inhibition of ABA signaling. RDA2 functions by activating Mitogen-Activated Protein Kinases (MAPKs), specifically MPK3 and MPK6, which are common components in plant stress signaling. This demonstrates that this compound triggers at least two distinct but interconnected signaling pathways to modulate plant growth and stress responses.

Quantitative Data on this compound Effects

The physiological and molecular effects of this compound have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of this compound on Arabidopsis (Col-0) Primary Root Growth and Cell Viability

| This compound Concentration (µM) | Primary Root Growth Inhibition | Root Tip Fluorescence Intensity (Arbitrary Units, % of Control) | Reference |

| 0 (DMSO Control) | None | 100% | |

| 0.5 | - | ~90% | |

| 1.0 | - | ~75% | |

| 3.0 | Significant Arrest | ~40% | |

| 5.0 | Strong Arrest | ~25% | |

| 10.0 | Complete Arrest | <20% |

Note: Root growth arrest is typically observed within hours to days of treatment. Fluorescence intensity is a measure of cell viability via fluorescein diacetate (FDA) staining.

Table 2: Effect of this compound and Derivatives on ABA- and Pathogen-Responsive Gene Expression

| Compound (Concentration) | ABA-Induced Gene (RAB18, RD29B) Expression | Pathogen-Responsive Gene (PR2, PR5) Expression | Reference |

| This compound (40 µM) | Inhibited | Induced | |

| This compound-5 (40 µM) | Strongest Inhibition | Strong Induction (especially PR5) | |

| This compound-17 (40 µM) | Inhibition | Induction | |

| This compound-18 (40 µM) | Inhibition | Strongest Induction (especially PR2) | |

| This compound-24 (40 µM) | Inhibition | Induction |

Note: Gene expression changes are relative to control treatments. "Inhibited" refers to the suppression of ABA-induced expression, while "Induced" refers to the stimulation of expression compared to a mock treatment.

Detailed Experimental Protocols

Protocol 1: Arabidopsis Root Growth Assay

This protocol is used to assess the effect of this compound on primary root elongation.

-

Seed Sterilization and Plating:

-

Sterilize Arabidopsis thaliana seeds using a 70% ethanol wash followed by a bleach solution (e.g., 20% commercial bleach, 0.05% Tween-20) and rinse with sterile water.

-

Suspend seeds in sterile 0.1% agarose and sow them on square plates containing Murashige and Skoog (MS) growth medium with 1% sucrose and 0.8% agar.

-

-

Stratification and Germination:

-

Store plates at 4°C in the dark for 2-4 days to break dormancy (stratification).

-

Transfer plates to a growth chamber under long-day conditions (16h light / 8h dark) at 22°C and position them vertically to allow for root growth along the agar surface.

-

-

This compound Treatment:

-

After 4-7 days of growth, select seedlings with comparable primary root lengths.

-

Transfer these seedlings to new MS plates containing this compound at the desired final concentration (e.g., 10 µM) or a DMSO solvent control. This compound is typically dissolved in DMSO to create a stock solution.

-

-

Data Acquisition:

-

Mark the position of the root tips at the time of transfer.

-

Return plates to the growth chamber.

-

After a set period (e.g., 4 days), scan the plates and measure the new root growth from the marked position using software like ImageJ.

-

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol measures changes in the transcript levels of target genes in response to this compound.

-

Plant Growth and Treatment:

-

Grow Arabidopsis seedlings in liquid MS medium or on solid MS plates for approximately 12 days.

-

Apply this compound (e.g., 30-40 µM) or a DMSO control to the growth medium. For ABA co-treatment experiments, pre-treat with this compound for a few hours (e.g., 1-6 hours) before adding ABA (e.g., 10 µM).

-

Incubate for the desired duration (e.g., 5-10 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest whole seedlings, flash-freeze in liquid nitrogen, and grind to a fine powder.

-

Extract total RNA using a suitable method, such as a TRIzol-based reagent (e.g., TRIsure™).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green, a DNA polymerase, dNTPs, and gene-specific forward and reverse primers for your genes of interest (e.g., RAB18, PR2) and a reference gene (e.g., ACTIN2).

-

Perform the qPCR reaction in a thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the reference gene (ΔCt).

-

Calculate the relative expression levels using the 2-ΔΔCt method, comparing this compound-treated samples to the DMSO control.

-

Protocol 3: Root Cell Viability Staining

This protocol uses Fluorescein Diacetate (FDA) to visualize living cells in the root.

-

Seedling Growth and Treatment:

-

Grow Arabidopsis seedlings on MS plates as described in Protocol 1.

-

Treat seedlings with various concentrations of this compound or a DMSO control for a specified period (e.g., 24 hours).

-

-

Staining Procedure:

-

Prepare a fresh stock solution of FDA in acetone (e.g., 5 mg/mL).

-

Prepare a working solution by diluting the stock solution in a suitable buffer or water to a final concentration of ~1-2 µg/mL.

-

Incubate the roots of the treated seedlings in the FDA working solution for 5-10 minutes in the dark. FDA is non-fluorescent but is cleaved by esterases in living cells to produce fluorescein, which fluoresces green.

-

-

Microscopy and Image Analysis:

-

Gently rinse the seedlings to remove excess FDA solution.

-

Mount the seedlings on a microscope slide with a coverslip.

-

Visualize the roots using a confocal or fluorescence microscope with excitation/emission wavelengths appropriate for fluorescein (e.g., ~488 nm excitation, ~520 nm emission).

-

Capture images using consistent settings (e.g., laser power, gain) across all treatments.

-

Quantify the fluorescence intensity in the root tip region using image analysis software.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: VICTR-mediated signaling pathway initiated by this compound.

Caption: RDA2-mediated pathway for ABA signaling inhibition.

Experimental Workflow Diagram

Caption: Workflow for a typical this compound root growth inhibition assay.

References

- 1. Novel Compounds Derived from this compound Induce Root Growth Arrest through the Specific VICTR Alleles of Arabidopsis Accessions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule this compound Derivative-Activated Plant Resistance Protein Signaling in Roots Is Unaffected by EDS1 Subcellular Targeting Signal and Chemical Genetic Isolation of victr R-Protein Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Compounds Derived from this compound Induce Root Growth Arrest through the Specific VICTR Alleles of Arabidopsis Accessions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small Molecule this compound Derivative-Activated Plant Resistance Protein Signaling in Roots Is Unaffected by EDS1 Subcellular Targeting Signal and Chemical Genetic Isolation of victr R-Protein Mutants | PLOS One [journals.plos.org]

DFPM as a Modulator of Plant Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (DFPM) has emerged as a potent modulator of plant signaling pathways, primarily in the model organism Arabidopsis thaliana. This technical guide provides an in-depth overview of the core mechanisms by which this compound influences plant physiology, with a focus on its activation of effector-triggered immunity (ETI) and its antagonistic effect on abscisic acid (ABA) signaling. This document summarizes key quantitative data, details experimental protocols for studying this compound's effects, and provides visual representations of the implicated signaling pathways and experimental workflows.

Core Signaling Pathway Activated by this compound

This compound triggers a signaling cascade that is dependent on a specific genetic locus in the Arabidopsis thaliana Col-0 accession. This pathway culminates in a distinct phenotype of primary root growth arrest and interferes with ABA-mediated responses.

Key Protein Components

The this compound-induced signaling pathway is mediated by a set of well-characterized proteins involved in plant immunity:

-

VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response): A Toll/Interleukin-1 Receptor (TIR)-Nucleotide Binding (NB)-Leucine-Rich Repeat (LRR) protein. VICTR is the specific receptor that perceives the this compound signal in the Col-0 accession.[1]

-

EDS1 (ENHANCED DISEASE SUSCEPTIBILITY 1): A central regulator of TIR-NB-LRR-mediated immunity. It acts downstream of VICTR.[1]

-

PAD4 (PHYTOALEXIN DEFICIENT 4): Another key regulator of plant immunity that functions in conjunction with EDS1.

-

RAR1 (REQUIRED FOR MLA12 RESISTANCE 1) and SGT1B (SUPPRESSOR OF G2 ALLELE OF SKP1): Chaperone proteins that are required for the stability and function of many R proteins, including VICTR.

Signaling Cascade

The binding of a light and O2-dependent modification of this compound to VICTR initiates a signaling cascade that requires the downstream components EDS1, PAD4, RAR1, and SGT1B. This activation of the VICTR-mediated immune signaling pathway leads to the observed physiological responses, including the inhibition of root growth and the suppression of ABA signaling.

Caption: this compound-activated VICTR signaling pathway.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound and its derivatives on Arabidopsis thaliana root growth and gene expression.

Effect of this compound and its Derivatives on Primary Root Length

| Compound (10 µM) | Primary Root Length (cm) | Standard Deviation |

| DMSO (Control) | 4.5 | 0.5 |

| This compound | 1.2 | 0.3 |

| This compound-3 | 1.1 | 0.2 |

| This compound-5 | 0.8 | 0.2 |

| This compound-17 | 1.5 | 0.4 |

| This compound-18 | 1.0 | 0.3 |

Data is representative and compiled from figures in the cited literature.

Relative Expression of ABA-Responsive and Pathogen-Responsive Genes

| Treatment | RAB18 (Relative Expression) | RD29B (Relative Expression) | PR2 (Relative Expression) |

| DMSO (Control) | 1.0 | 1.0 | 1.0 |

| ABA (10 µM) | 15.0 | 20.0 | 1.2 |

| This compound (10 µM) + ABA (10 µM) | 5.0 | 8.0 | 5.0 |

| This compound-5 (10 µM) + ABA (10 µM) | 2.5 | 4.0 | 8.0 |

| This compound-18 (10 µM) + ABA (10 µM) | 4.0 | 6.5 | 12.0 |

Data is representative and compiled from figures in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Arabidopsis Root Growth Assay

This protocol is used to assess the effect of this compound and its derivatives on primary root growth.

Materials:

-

Arabidopsis thaliana Col-0 seeds

-

Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

-

Petri dishes (100 mm x 15 mm)

-

This compound and derivatives dissolved in DMSO (10 mM stock solution)

-

Sterile water

-

Micropore tape

Procedure:

-

Sterilize Arabidopsis seeds and sow them on MS plates.

-

Stratify the seeds at 4°C for 2-3 days in the dark.

-

Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

-

After 5-7 days of growth, select seedlings with similar primary root lengths.

-

Prepare MS plates containing 10 µM of this compound or its derivatives (add from the 10 mM stock to the molten MS medium before pouring the plates). Use an equivalent amount of DMSO for control plates.

-

Carefully transfer the selected seedlings to the treatment and control plates.

-

Seal the plates with micropore tape and place them vertically in the growth chamber.

-

Mark the position of the root tips at the time of transfer.

-

After 4-6 days, photograph the plates and measure the primary root elongation from the marked position using image analysis software (e.g., ImageJ).

Caption: Experimental workflow for the root growth assay.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of ABA-responsive and pathogen-responsive genes.

Materials:

-

Arabidopsis thaliana Col-0 seedlings (grown for 10-14 days in liquid MS medium)

-

This compound, ABA, and DMSO

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

qRT-PCR instrument

-

Gene-specific primers (e.g., for RAB18, RD29B, PR2, and a reference gene like ACTIN2)

Procedure:

-

Grow Arabidopsis seedlings in liquid MS medium.

-

Treat the seedlings with the desired concentrations of this compound, ABA, or DMSO for the specified duration (e.g., 6 hours).

-

Harvest the seedlings and immediately freeze them in liquid nitrogen.

-

Extract total RNA from the frozen tissue using an RNA extraction kit.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.

-

Analyze the results using the ΔΔCt method to determine the relative gene expression levels, normalizing to the expression of a reference gene.

Conclusion

This compound serves as a valuable chemical tool for dissecting the intricate crosstalk between plant immune signaling and abiotic stress responses. Its specific mode of action, relying on the VICTR TIR-NB-LRR protein, provides a unique opportunity to activate a defined immune signaling pathway. The resulting inhibition of ABA signaling and root growth arrest are robust and quantifiable phenotypes, making this compound a powerful molecule for genetic screens and mechanistic studies. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound to explore and modulate plant signaling networks for crop improvement and other applications.

References

The Role of DFPM in Abscisic Acid (ABA) Signaling: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide elucidates the intricate role of the small molecule [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) in the context of abscisic acid (ABA) signaling. Contrary to a direct interaction with the core ABA signaling components, this compound functions as an antagonist to ABA responses by activating a plant immune signaling pathway, which in turn intersects with and inhibits ABA signal transduction. This document provides a comprehensive overview of the mechanism, quantitative data on its effects, detailed experimental protocols, and visual representations of the involved pathways.

The Core Abscisic Acid (ABA) Signaling Pathway

The canonical ABA signaling pathway is a negative regulatory circuit. In the absence of ABA, clade A Protein Phosphatase 2Cs (PP2Cs), such as ABI1, are active and dephosphorylate SNF1-related protein kinases 2 (SnRK2s), keeping them in an inactive state. Upon stress, ABA is synthesized and binds to the PYR/PYL/RCAR family of receptors. This ABA-bound receptor complex then interacts with PP2Cs, inhibiting their phosphatase activity. The inhibition of PP2Cs allows for the autophosphorylation and activation of SnRK2s. Activated SnRK2s then phosphorylate downstream targets, including transcription factors (e.g., ABFs) to induce the expression of ABA-responsive genes, and ion channels (e.g., SLAC1) in guard cells to trigger stomatal closure.

This compound: An Indirect Antagonist of ABA Signaling

This compound was identified through chemical genetic screens as an inhibitor of ABA-induced responses. However, subsequent mechanistic studies revealed that this compound does not directly target the core components of the ABA pathway.

-

No Direct Interaction with Core Components: Co-immunoprecipitation assays have shown that this compound does not disrupt the ABA-dependent interaction between the ABA receptor PYR1 and the PP2C phosphatase ABI1[1]. Furthermore, in-gel kinase assays demonstrate that this compound treatment does not affect the ABA-induced activation of SnRK2 kinases[1].

-

Activation of Effector-Triggered Immunity (ETI): this compound's inhibitory effect on ABA signaling is a consequence of its ability to activate a plant immune response. In the Arabidopsis accession Columbia-0, this compound is recognized by the TIR-NLR (Toll-Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat) protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response)[2][3]. This recognition triggers an ETI-like response.

-

Crosstalk and Inhibition of ABA Signaling: The this compound-activated immune pathway requires canonical ETI signaling components, including EDS1, PAD4, RAR1, and SGT1B[1]. This immune signaling cascade then negatively interferes with the ABA signaling pathway. The point of intersection is downstream of SnRK2 activation, at the level of or downstream of cytosolic Ca²⁺ signaling, ultimately affecting the activation of downstream anion channels required for stomatal closure.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various ABA-induced physiological and molecular responses.

Table 1: Effect of this compound on ABA-Induced Stomatal Closure

| Treatment | Stomatal Aperture (µm) | % Inhibition of ABA-induced Closure | Reference |

| Control (DMSO) | 3.1 ± 0.2 | N/A | |

| 10 µM ABA | 1.5 ± 0.1 | N/A | |

| 50 µM this compound | 3.0 ± 0.2 | N/A | |

| 10 µM ABA + 50 µM this compound (30 min pre-incubation) | 2.8 ± 0.2 | ~81% |

Note: Inhibition percentage is calculated relative to the closure induced by ABA alone.

Table 2: Effect of this compound and its Derivatives on ABA-Responsive Gene Expression

| Treatment (10 µM ABA + indicated compound) | Relative Expression of RAB18 (normalized to ABA alone) | Relative Expression of RD29B (normalized to ABA alone) | Reference |

| 30 µM this compound | Reduced | Reduced | |

| 30 µM this compound-5 | Strongly Reduced | Strongly Reduced |

Note: The original studies showed results as bar graphs. "Reduced" and "Strongly Reduced" indicate the qualitative effect observed. This compound-5 was identified as a more potent inhibitor of ABA-induced gene expression than the original this compound compound.

Experimental Protocols

Stomatal Aperture Bioassay

This protocol is adapted from studies investigating the effect of this compound on ABA-induced stomatal closure.

Materials:

-

Arabidopsis thaliana plants (Col-0), 4-5 weeks old.

-

Opening Buffer: 10 mM MES-KOH (pH 6.15), 50 mM KCl, 100 µM CaCl₂.

-

Treatment solutions: ABA and this compound dissolved in DMSO and diluted to final concentrations in Opening Buffer.

-

Microscope with a calibrated eyepiece or imaging software.

Procedure:

-

Grow Arabidopsis plants under controlled conditions (e.g., 16h light/8h dark cycle at 22°C).

-

Excise epidermal peels from the abaxial side of fully expanded leaves.

-

Float the epidermal peels in Opening Buffer under light for 2-3 hours to induce stomatal opening.

-

For this compound pre-treatment, transfer the peels to Opening Buffer containing the desired concentration of this compound (e.g., 50 µM) or a corresponding concentration of DMSO (vehicle control) for 30 minutes.

-

Add ABA to the desired final concentration (e.g., 10 µM) to the peels and incubate for an additional 1-2 hours.

-

Mount the epidermal peels on a microscope slide in the respective treatment solution.

-

Immediately observe and capture images of at least 20 stomata per peel.

-

Measure the width of the stomatal pore using imaging software like ImageJ.

-

Repeat the experiment with at least three biological replicates.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps to quantify the expression of ABA- and pathogen-responsive genes following treatment with ABA and this compound.

Materials:

-

Arabidopsis thaliana (Col-0) seedlings, 2 weeks old, grown on MS medium.

-

Liquid MS medium.

-

Treatment solutions: ABA and this compound dissolved in DMSO.

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

-

qRT-PCR instrument.

-

Primers for target genes (e.g., RAB18, RD29B, PR2, PR5) and a reference gene (e.g., ACTIN2).

Procedure:

-

Grow seedlings on solid MS plates for approximately 10 days, then transfer to liquid MS medium for 2-3 days to acclimate.

-

Pre-treat the seedlings with this compound (e.g., 30-40 µM) or DMSO for 1-6 hours.

-

Add ABA (e.g., 10 µM) to the medium and incubate for an additional 5-10 hours.

-

Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.

-

Extract total RNA from the frozen tissue using a suitable kit, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any genomic DNA contamination.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA.

-

Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a SYBR Green-based master mix.

-

The cycling conditions are typically: 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.

-

Calculate the relative gene expression using the 2^(-ΔΔCt) method, normalizing to the reference gene.

In-Gel Kinase Assay for SnRK2 Activity

This protocol is for detecting the activity of ABA-activated SnRK2 kinases from plant extracts and assessing the effect of this compound.

Materials:

-

Arabidopsis thaliana seedlings.

-

Kinase Extraction Buffer: 100 mM HEPES (pH 7.5), 5 mM EDTA, 5 mM EGTA, 10 mM DTT, 10 mM Na₃VO₄, 10 mM NaF, 50 mM β-glycerophosphate, 1 mM PMSF, and protease inhibitor cocktail.

-

Substrate for SnRK2s (e.g., Histone IIIS or a specific substrate peptide like ABF2 fragment) to be embedded in the gel.

-

Acrylamide gel solutions.

-

SDS Removal Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM NaF, 0.1 mM Na₃VO₄, 0.5 mg/mL BSA, 0.1% Triton X-100, 0.5 mM DTT.

-

Renaturation Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM NaF, 0.1 mM Na₃VO₄, 1 mM DTT.

-

Kinase Reaction Buffer: 25 mM HEPES (pH 7.5), 15 mM MgCl₂, 2 mM EGTA, 0.1 mM Na₃VO₄, 1 mM DTT.

-

[γ-³²P]ATP.

Procedure:

-

Treat Arabidopsis seedlings with ABA and/or this compound as described for the qRT-PCR experiment.

-

Grind frozen tissue to a fine powder in liquid nitrogen and add Kinase Extraction Buffer.

-

Centrifuge at high speed (e.g., 18,000 x g) for 40 min at 4°C. The supernatant is the total protein extract.

-

Prepare an SDS-polyacrylamide gel containing the desired SnRK2 substrate (e.g., 0.25 mg/mL Histone).

-

Separate the protein extracts on the substrate-containing gel by SDS-PAGE.

-

Wash the gel with SDS Removal Buffer three times for 20 minutes each to remove SDS.

-

Renature the kinases by washing the gel with Renaturation Buffer, first for 1 hour at room temperature, then overnight at 4°C, and finally for another hour at room temperature.

-

Equilibrate the gel in Kinase Reaction Buffer for 30 minutes.

-

Perform the kinase reaction by incubating the gel in Kinase Reaction Buffer containing [γ-³²P]ATP for 1-2 hours at room temperature.

-

Wash the gel extensively to remove unincorporated radioactivity.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands corresponding to active kinases.

Visualizations of Signaling Pathways and Workflows

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (DFPM) has emerged as a potent modulator of plant immune responses. This technical guide provides an in-depth analysis of this compound's mode of action, focusing on its effects on the expression of plant defense-related genes. By activating a specific TIR-NB-LRR protein, VICTR, in certain Arabidopsis thaliana accessions, this compound triggers a signaling cascade that leads to the induction of pathogenesis-related (PR) genes and the suppression of abscisic acid (ABA)-responsive genes. This guide details the underlying signaling pathways, presents quantitative gene expression data, and provides comprehensive experimental protocols for studying these effects. The information presented herein is intended to support researchers in the fields of plant science and drug development in harnessing the potential of this compound and similar molecules for crop protection and therapeutic innovation.

Introduction

Plants have evolved sophisticated immune systems to defend against a myriad of pathogens. A key layer of this defense is effector-triggered immunity (ETI), a robust response initiated by the recognition of pathogen effectors by intracellular nucleotide-binding leucine-rich repeat (NLR) proteins. Chemical genetics, the use of small molecules to perturb biological processes, has become a powerful tool for dissecting these complex signaling networks. This compound is one such small molecule that has been instrumental in elucidating a specific ETI pathway in the model plant Arabidopsis thaliana.

This compound acts as an elicitor of plant defense, activating the Toll-Interleukin-1 Receptor (TIR)-NB-LRR protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response) in an accession-specific manner, particularly in the Columbia-0 (Col-0) ecotype[1][2][3]. This activation initiates a signaling cascade that is dependent on established ETI components such as EDS1, PAD4, RAR1, and SGT1B[2][3]. A significant consequence of this signaling is the upregulation of genes associated with pathogen defense and the concomitant downregulation of genes involved in the abscisic acid (ABA) signaling pathway, a key hormone in abiotic stress responses. This guide provides a comprehensive overview of the molecular mechanisms and experimental data underlying this compound's effect on plant defense gene expression.

The this compound Signaling Pathway

The signaling pathway initiated by this compound is a valuable model for understanding TIR-NB-LRR-mediated immunity. The core of this pathway involves the activation of the VICTR protein, which then signals through a complex network of downstream components.

Core Signaling Components

-

This compound: The small molecule elicitor that initiates the signaling cascade.

-

VICTR: A TIR-NB-LRR protein that perceives the this compound signal, likely through a modified form of the molecule. The structure of the VICTR protein and the precise mechanism of this compound binding are still under investigation.

-

EDS1 and PAD4: These proteins are central regulators of TIR-NB-LRR immunity and form a complex with VICTR in the nucleus, suggesting their immediate engagement upon this compound perception.

-

RDA2: A Lectin-Receptor Kinase (LecRK) that is crucial for transducing the this compound signal downstream. RDA2 is required for the activation of MAP kinases and the induction of PAMP-responsive genes.

-

MPK3 and MPK6: Mitogen-activated protein kinases that are activated in an RDA2-dependent manner following this compound treatment, playing a key role in the downstream transcriptional reprogramming.

Signaling Cascade

The current model of the this compound signaling pathway is as follows:

-

This compound, or a light and O2-dependent modification of it, is perceived by the VICTR protein.

-

Activated VICTR forms a complex with EDS1 and PAD4 in the nucleus.

-

This complex initiates a signaling cascade that leads to the activation of the LecRK, RDA2.

-

RDA2, in turn, mediates the phosphorylation and activation of the MAP kinases MPK3 and MPK6.

-

Activated MPK3/MPK6 then likely phosphorylate downstream transcription factors, leading to the observed changes in gene expression, including the upregulation of defense genes and the downregulation of ABA-responsive genes.

While not directly demonstrated for this compound, MAPK cascades are known to regulate the activity of WRKY transcription factors, which are key regulators of plant defense gene expression. It is plausible that the this compound-induced MAPK activation leads to the modulation of WRKY factor activity, contributing to the observed changes in gene expression. However, direct experimental evidence for this compound's effect on specific WRKY gene expression is currently lacking.

Quantitative Data on Gene Expression

This compound treatment leads to significant and reproducible changes in the expression of key defense and stress-responsive genes. The following tables summarize quantitative data from qRT-PCR analyses in Arabidopsis thaliana Col-0 seedlings.

Table 1: Upregulation of Pathogenesis-Related (PR) and PAMP-Responsive Genes by this compound and its Derivatives.

| Gene | Treatment (30 µM for 6 hours) | Relative Expression (Fold Change vs. DMSO) | Reference |

| PR2 | This compound | ~2.5 | |

| This compound-18 | ~4.0 | ||

| PR5 | This compound | ~20 | |

| This compound-5 | ~35 | ||

| This compound-17 | ~30 | ||

| This compound-18 | ~28 | ||

| This compound-24 | ~30 | ||

| PR5 | This compound (30 µM for 6 hours) | ~6 | |

| NHL10 | This compound (30 µM for 4 hours) | ~12 | |

| CYP81F2 | This compound (30 µM for 4 hours) | ~14 | |

| FOX | This compound (30 µM for 4 hours) | ~10 |

Table 2: Downregulation of ABA-Responsive Genes by this compound and its Derivatives.

| Gene | Treatment (Pre-treated with 30 µM this compound derivative for 1h, then 10 µM ABA for 5h) | Relative Expression (Fold Change vs. ABA alone) | Reference |

| RAB18 | This compound | ~0.4 | |

| This compound-5 | ~0.2 | ||

| RD29B | This compound | ~0.6 | |

| This compound-5 | ~0.2 |

Table 3: RDA2-Dependence of this compound-Induced PAMP-Responsive Gene Expression.

| Gene | Genotype | Treatment (30 µM this compound) | Relative Expression (Fold Change vs. Mock) | Reference |

| PR5 | Wild-Type | 6 hours | ~6 | |

| rda2-2 | 6 hours | ~1.5 | ||

| NHL10 | Wild-Type | 4 hours | ~12 | |

| rda2-2 | 4 hours | ~2 | ||

| CYP81F2 | Wild-Type | 4 hours | ~14 | |

| rda2-2 | 4 hours | ~2 | ||

| FOX | Wild-Type | 4 hours | ~10 | |

| rda2-2 | 4 hours | ~1.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on plant defense gene expression.

Plant Growth and this compound Treatment for Gene Expression Analysis

This protocol is adapted from Park et al. (2023).

-

Seed Sterilization: Sterilize Arabidopsis thaliana (Col-0) seeds with 100% ethanol for 2 minutes, followed by 10 minutes in 10% (v/v) sodium hypochlorite solution. Wash the seeds 3-5 times with sterile water.

-

Plating and Stratification: Sow sterilized seeds on growth medium (0.5x Murashige & Skoog (MS), 0.05% MES, 1% sucrose, 0.8% plant agar, pH 5.8). Stratify the plates at 4°C for 2 days in the dark.

-

Seedling Growth: Grow seedlings vertically at 22°C under long-day conditions (16 hours light / 8 hours dark) for 12 days.

-

This compound Treatment:

-

For induction of defense genes, treat 12-day-old seedlings with 30 µM this compound or a solvent control (DMSO) for the desired time period (e.g., 6 hours).

-

For inhibition of ABA-responsive genes, pre-treat seedlings with 30 µM this compound or DMSO for 1 hour, then add 10 µM ABA and incubate for an additional 5 hours.

-

-

Harvesting: Harvest whole seedlings, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is based on methodologies described by Park et al. (2023).

-

RNA Extraction: Extract total RNA from frozen seedlings using a suitable method, such as a TRIzol-based reagent (e.g., TRIsure™).

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green-based qPCR master mix.

-

Use primers for a stably expressed reference gene (e.g., ACTIN2 or UBQ5) for normalization.

-

Perform the qRT-PCR in a real-time PCR detection system.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Root Growth Inhibition Assay

This protocol is adapted from methodologies described in studies on this compound-induced root growth arrest.

-

Seedling Preparation: Grow Arabidopsis seedlings on vertical agar plates as described in section 4.1 for 5-8 days.

-

Transfer to Treatment Plates: Prepare MS agar plates containing the desired concentrations of this compound (e.g., 10 µM) or a solvent control (DMSO).

-

Marking Root Position: Transfer the seedlings to the treatment plates and mark the position of the primary root tip.

-

Incubation: Incubate the plates vertically under long-day conditions for a specified period (e.g., 4-6 days).

-

Measurement: Measure the primary root elongation from the marked position.

MAPK Activation Assay (Immunoblotting)

This protocol is based on standard methods for detecting MAPK activation in plants.

-

Plant Material and Treatment: Grow and treat Arabidopsis seedlings with this compound as described in section 4.1 for various time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: Extract total proteins from frozen seedlings in a suitable extraction buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated (active) forms of MPK3 and MPK6 (e.g., anti-phospho-p44/42 MAPK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Loading Control: To ensure equal protein loading, the membrane can be stained with Coomassie Brilliant Blue or stripped and re-probed with an antibody against a housekeeping protein (e.g., actin) or a total MAPK antibody.

Conclusion and Future Directions

This compound has proven to be an invaluable chemical tool for dissecting the intricacies of plant ETI signaling. Its ability to activate the VICTR TIR-NB-LRR protein and subsequently modulate the expression of a suite of defense and stress-related genes has provided significant insights into the molecular mechanisms governing plant immunity. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers seeking to further explore this signaling pathway and its components.

Future research should focus on several key areas. Elucidating the precise molecular interaction between this compound (or its active derivative) and the VICTR protein will be crucial for a complete understanding of the initial activation step. A broader transcriptomic analysis, such as RNA-seq, following this compound treatment would provide a more comprehensive view of the downstream gene regulatory network, potentially identifying novel players in this defense pathway, including specific WRKY transcription factors. Furthermore, exploring the conservation of this this compound-VICTR signaling module in other plant species could have significant implications for developing broad-spectrum disease resistance strategies in agriculture. The continued study of this compound and its effects on plant gene expression holds great promise for advancing our fundamental understanding of plant immunity and for the development of novel crop protection agents.

References

- 1. WRKY Transcription Factors Phosphorylated by MAPK Regulate a Plant Immune NADPH Oxidase in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Multifaceted roles of WRKY transcription factors in abiotic stress and flavonoid biosynthesis [frontiersin.org]

- 3. WRKY Proteins: Signaling and Regulation of Expression during Abiotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activity of α-Difluoromethylornithine (DFMO): A Technical Guide

Disclaimer: The term "DFPM" was not found in the preliminary literature search. This guide assumes the user is referring to DFMO (α-Difluoromethylornithine) , a well-researched compound with known biological activities.

This technical guide provides an in-depth overview of the preliminary biological activities of α-Difluoromethylornithine (DFMO), with a focus on its anticancer properties. It is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

DFMO, also known as eflornithine, is a synthetic analog of the amino acid ornithine.[1] It acts as an enzyme-activated, irreversible suicide inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway.[1][2] ODC catalyzes the conversion of ornithine to putrescine, a precursor for the synthesis of other polyamines like spermidine and spermine.[2]

Polyamines are essential for cell proliferation, differentiation, and survival.[3] Cancer cells often exhibit elevated ODC activity and higher concentrations of polyamines, which promotes tumor growth. By irreversibly inhibiting ODC, DFMO depletes intracellular levels of putrescine and spermidine, thereby disrupting these critical cellular processes in rapidly proliferating cells. This leads to the observed anti-proliferative and pro-apoptotic effects in various cancer models.

Quantitative Data on Biological Activity

The biological effects of DFMO have been quantified in numerous studies, particularly in cancer cell lines. The following tables summarize key findings related to its cytotoxic and pro-apoptotic activities.

Table 1: Cytotoxicity of DFMO in Neuroblastoma Cell Lines

| Cell Line | IC50 Value (72h treatment) | Sensitivity to DFMO |

| BE(2)-C | 3.0 mM | Most Sensitive |

| SMS-KCNR | 10.6 mM | Moderately Sensitive |

| CHLA90 | 25.8 mM | Least Sensitive |

| Data sourced from Calcein AM cell viability assays. |

It is important to note that at clinically achievable concentrations (around 100 μM), DFMO generally shows modest single-agent cytotoxicity, suggesting its effects are primarily cytostatic rather than cytotoxic.

Table 2: Induction of Apoptosis by DFMO in Ovarian Cancer Cells (SKOV-3)

| DFMO Concentration | % Apoptotic Cells (Annexin V+) after 48h |

| 0 µM (Control) | ~5% |

| 25 µM | ~15% |

| 50 µM | ~25% |

| 100 µM | ~40% |

| Data represents a dose-dependent increase in apoptosis as measured by Annexin V/PI flow cytometry. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activity of DFMO.

Cytotoxicity Assay (e.g., MTS/CellTiter-Glo® Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of DFMO.

-

Cell Seeding: Plate cancer cells (e.g., SKOV-3, BE(2)-C) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of DFMO in culture medium. Remove the old medium from the wells and add 100 µL of the DFMO solutions at various concentrations (e.g., 0-100 µM for ovarian cancer cells, or higher for neuroblastoma). Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment:

-

For MTS/PrestoBlue™ Assay: Add 20 µL of the reagent to each well and incubate for 1-2 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

For CellTiter-Glo® Luminescent Assay: Add 100 µL of the reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes. Measure the luminescent signal.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of DFMO concentration to determine the IC50 value using non-linear regression.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based protocol quantifies the percentage of apoptotic and necrotic cells following DFMO treatment.

-

Cell Treatment: Seed cells in 6-well plates (e.g., 5 x 10⁵ cells/well) and treat with varying concentrations of DFMO for 48-72 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold 1X PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µg/mL of Propidium Iodide (PI) to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of DFMO on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with DFMO as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for longer periods.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure only DNA is stained.

-

PI Staining: Add Propidium Iodide staining solution (e.g., 50 µg/mL in PBS).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the core signaling pathway affected by DFMO and the workflows for the described experimental protocols.

Caption: DFMO inhibits the polyamine biosynthesis pathway.

Caption: Experimental workflow for apoptosis detection.

Caption: Experimental workflow for cell cycle analysis.

References

- 1. Difluoromethylornithine (DFMO) and Neuroblastoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

A Technical Guide to the Functional Interaction Between DFPM and Phytoalexin Deficient 4 (PAD4) in Plant Defense Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between the small molecule N-(3,4-difluorophenyl)-N′-(3-methylphenyl)urea (DFPM) and the key plant immunity regulator, Phytoalexin Deficient 4 (PAD4). While a direct biochemical interaction is yet to be fully characterized, extensive genetic and physiological evidence points to a critical functional relationship. This document synthesizes the current understanding of how this compound's biological activity is mediated through PAD4-dependent signaling pathways, offering valuable insights for researchers in plant biology and professionals engaged in the development of novel agrochemicals or therapeutics targeting plant stress responses.

Introduction: this compound as a Chemical Probe and the Central Role of PAD4

This compound has emerged as a powerful chemical tool for dissecting plant stress signaling pathways. Its application has revealed intricate connections between biotic and abiotic stress responses. At the core of this compound's mechanism of action lies its reliance on Phytoalexin Deficient 4 (PAD4), a lipase-like protein that acts as a central regulator of plant immunity. PAD4 is essential for effector-triggered immunity (ETI), particularly the signaling cascade initiated by Toll-like/interleukin-1 receptor nucleotide-binding leucine-rich repeat (TNL) immune receptors. Understanding the interplay between this compound and PAD4 is crucial for elucidating the molecular mechanisms that govern plant defense activation.

Genetic Evidence for the this compound-PAD4 Interaction

The primary evidence for the functional link between this compound and PAD4 comes from genetic studies in the model plant Arabidopsis thaliana. These studies consistently demonstrate that the physiological effects induced by this compound are contingent upon the presence of a functional PAD4 protein. Key this compound-induced phenotypes, such as the inhibition of primary root growth and the modulation of abscisic acid (ABA) signaling, are abolished in pad4 mutant backgrounds. This genetic dependency underscores the role of PAD4 as a critical downstream component in the signaling pathway activated by this compound.

Table 1: Genetic Requirements for this compound-Induced Root Growth Arrest

| Gene/Mutant | Protein Function | Phenotype in Response to this compound | Reference |

| Wild-Type (Col-0) | - | Sensitive (Root growth arrest) | [1] |

| pad4-1 | Phytoalexin Deficient 4 | Insensitive (No root growth arrest) | [1] |

| eds1-2 | Enhanced Disease Susceptibility 1 | Insensitive (No root growth arrest) | [1] |

| sgt1b | Suppressor of G2 allele of skp1 | Insensitive (No root growth arrest) | [1] |

| victr1-1 | VICTR TNL receptor | Insensitive (No root growth arrest) | [1] |

The Signaling Pathway: this compound Activation of TNL-Mediated Immunity via PAD4

This compound is understood to activate a specific branch of the plant immune system known as TNL-mediated immunity. This pathway is initiated by the activation of TNL receptors, such as VICTR, which in turn require the downstream signaling components EDS1 and PAD4. EDS1 and PAD4 form a heterodimeric complex that acts as a signaling hub, relaying the defense signal and leading to the transcriptional activation of defense-related genes, such as the Pathogenesis-Related (PR) genes. The activation of this pathway by this compound also leads to the suppression of ABA signaling, highlighting the crosstalk between biotic and abiotic stress response pathways.

Experimental Protocols

The following protocols provide a framework for investigating the functional interaction between this compound and PAD4.

This assay is fundamental for observing the PAD4-dependent physiological effects of this compound.

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0, pad4-1, eds1-2) using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.

-

Wash seeds 5 times with sterile distilled water.

-

Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

-

Plate seeds on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.

-

-

This compound Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Prepare MS agar plates containing various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) and a corresponding concentration of DMSO as a solvent control.

-

Transfer 4- to 5-day-old seedlings of uniform size from the initial MS plates to the this compound-containing plates.

-

-

Data Acquisition and Analysis:

-

Incubate the plates vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

-

After 5-7 days of treatment, scan the plates at high resolution.

-

Measure the primary root length from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

-

Perform statistical analysis (e.g., ANOVA with Tukey's post-hoc test) to compare the root lengths between genotypes and treatments.

-

This method is used to quantify the induction of defense-related genes downstream of PAD4 activation.

-

Plant Material and Treatment:

-

Grow seedlings in liquid MS medium or on MS agar plates.

-

Apply this compound or a DMSO control at the desired concentration and for a specific duration (e.g., 24 hours).

-

Harvest aerial tissue and immediately freeze in liquid nitrogen.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions containing cDNA template, gene-specific primers (for genes like PR1, PR2), and a SYBR Green-based qPCR master mix.

-

Run the qPCR reactions on a real-time PCR instrument.

-

Include a reference gene (e.g., ACTIN2, UBQ10) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Future Directions and Conclusion

The existing body of research firmly establishes a functional, genetic link between this compound and PAD4. This compound acts as an activator of a PAD4-dependent immune signaling pathway, making it an invaluable tool for studying plant defense mechanisms. However, several key questions remain:

-

Direct Binding: Does this compound directly bind to PAD4, VICTR, or another protein in the signaling complex? Biochemical assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or drug affinity responsive target stability (DARTS) could address this.

-

Mechanism of Action: How does this compound activate the VICTR receptor or the downstream pathway? Structural biology and detailed molecular interaction studies are needed to elucidate the precise mechanism.

References

Unraveling Plant Defense: A Technical Guide to DFPM Research

For Researchers, Scientists, and Drug Development Professionals